4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride
Overview
Description
4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, 1,2,5-trimethyl-1H-pyrrole, through the reaction of 2,5-hexanedione with ammonia. This intermediate is then subjected to a cyclization reaction with thiourea to form the thiazole ring, resulting in the formation of 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine. The final step involves the conversion of this amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the thiazole ring to a dihydrothiazole derivative.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N-oxides, while reduction with lithium aluminum hydride can produce dihydrothiazole derivatives.
Scientific Research Applications
4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazole
- 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, particularly in aqueous environments and biological systems.
Properties
IUPAC Name |
4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S.ClH/c1-6-4-8(7(2)13(6)3)9-5-14-10(11)12-9;/h4-5H,1-3H3,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAYZEUTCVWVMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C2=CSC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170999-18-4 | |
Record name | 4-(1,2,5-trimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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